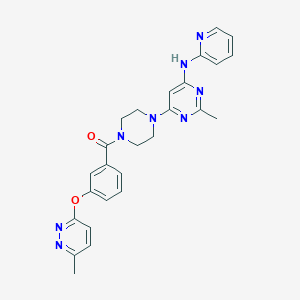

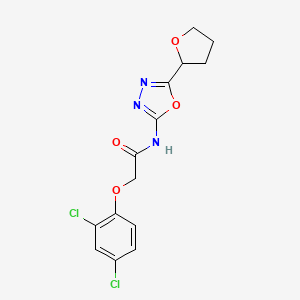

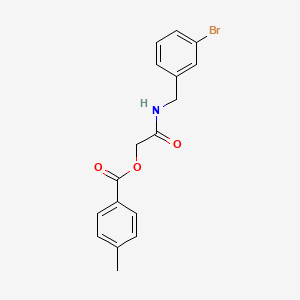

![molecular formula C18H16BrN3OS B2448065 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone CAS No. 298685-17-3](/img/structure/B2448065.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a piperazine derivative that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Antioxidative Activities

Benzothiazole derivatives, which share a structural similarity with (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have demonstrated promising antioxidative activities. For instance, studies have shown that these derivatives can enhance antioxidative activities in high-fat-fed mice by increasing levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing malondialdehyde (MDA) levels, which are indicative of oxidative stress (Erbin, 2013).

Modulation of Biological Receptors

Piperazine derivatives, including compounds structurally similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have been shown to modulate biological receptors, potentially offering therapeutic benefits. For instance, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, has demonstrated the ability to enhance the endurance capacity of mice and facilitate recovery from fatigue (Fan et al., 2014).

DNA Interaction and Drug Design

Compounds with structural resemblance to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone have been studied for their ability to interact with DNA and serve as models for drug design. Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is an example of such a compound. It has been used in various applications, including fluorescent DNA staining, chromosome analysis, and as a model for studying DNA sequence recognition and binding. This illustrates the potential of such compounds in rational drug design (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives, closely related to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, have been noted for their wide range of pharmacological activities. These compounds are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties, making the benzothiazole scaffold a key moiety in medicinal chemistry (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit significant activity against various cancer cell lines .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit high affinity for the 5-HT 1A receptor .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways related to their anticancer and antitubercular activities .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxic activity towards various human cancer cell lines .

properties

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYIPIEBUDARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

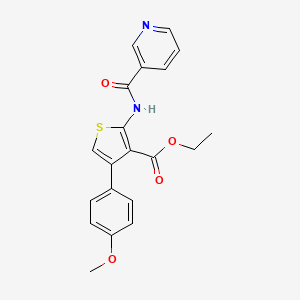

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

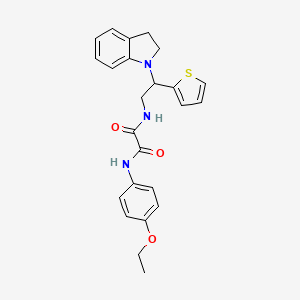

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)